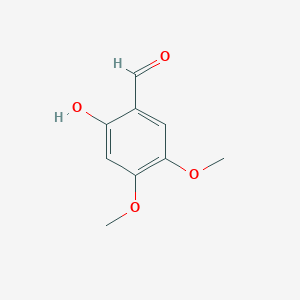

2-Hydroxy-4,5-dimethoxybenzaldehyde

Description

Molecular Architecture and Positioning within Substituted Benzaldehyde (B42025) Derivatives

2-Hydroxy-4,5-dimethoxybenzaldehyde, with the chemical formula C9H10O4, belongs to the class of substituted benzaldehydes. nih.gov These are aromatic aldehydes where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups. wisdomlib.org The specific arrangement of a hydroxyl group (-OH) at position 2, and two methoxy (B1213986) groups (-OCH3) at positions 4 and 5 on the benzaldehyde ring gives this compound its distinct reactivity and properties. nih.gov

The presence of these substituents significantly influences the electronic environment of the aromatic ring and the reactivity of the aldehyde group. nih.gov The hydroxyl and methoxy groups are electron-donating, which activates the benzene ring towards electrophilic substitution reactions. The position of these groups also directs incoming substituents to specific locations on the ring, a crucial aspect in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10O4 | nih.gov |

| Molecular Weight | 182.17 g/mol | nih.gov |

| CAS Number | 14382-91-3 | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point | 315.76 °C | echemi.com |

| Flash Point | 127.092 °C | echemi.com |

| Density | 1.235 g/cm³ | echemi.com |

Overview of its Importance as a Synthetic Intermediate

The strategic placement of the hydroxyl, methoxy, and aldehyde functional groups makes this compound a valuable intermediate in organic synthesis. It serves as a foundational molecule for the construction of a variety of heterocyclic compounds and other complex organic structures.

One of the most significant applications of this compound is in the synthesis of isoquinoline alkaloids and their derivatives . Isoquinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. Methods have been developed for the rapid construction of highly substituted isoquinolines using precursors derived from substituted benzaldehydes. nih.gov

Furthermore, this compound is a key component in the synthesis of Schiff bases . These compounds, formed by the reaction of an aldehyde or ketone with a primary amine, are known for their diverse biological activities, including antimicrobial and antitumor properties. mdpi.comasianpubs.orgnih.gov The reactivity of the aldehyde group in this compound allows for the straightforward formation of Schiff bases with various amines. researchgate.netresearchgate.netcftri.res.in

The synthesis of various substituted benzaldehydes, including those with methoxy groups, can be achieved through methods like the two-step, one-pot reduction/cross-coupling procedure. acs.orgrug.nl Specific formylation reactions, such as the Reimer-Tiemann or Duff reaction, can be employed to introduce the aldehyde group onto a substituted phenol (B47542), a key step in producing compounds like this compound. sciencemadness.org

Current Research Landscape and Emerging Areas of Investigation

Current research continues to explore the potential of this compound and its derivatives in various scientific domains. A significant area of investigation is its role in the development of novel therapeutic agents.

Antimicrobial and Antifungal Activity: Derivatives of this compound, particularly its Schiff base complexes with transition metals, have shown promising antimicrobial and antifungal activities. mdpi.comnih.gov Research has demonstrated the efficacy of a related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), against pathogens like Staphylococcus aureus and Fusarium graminearum. nih.govnih.gov These findings suggest that the core structure of hydroxylated and methoxylated benzaldehydes is a promising scaffold for the development of new antimicrobial drugs.

Antitumor Activity: The structural motif of this compound is found in compounds that have been investigated for their antitumor properties. For instance, certain benzoquinone derivatives have shown cytotoxicity against cancer cell lines. nih.gov The ability to synthesize a variety of derivatives from this starting material allows for the exploration of structure-activity relationships in the quest for more effective and selective anticancer agents.

Natural Product Synthesis: This compound has been identified in some natural sources and is a precursor in the synthesis of various natural products and their analogues. nih.gov For example, it is structurally related to vanillin (B372448) and its isomers, which are known for their flavoring properties and a range of biological activities. innovareacademics.in

The ongoing research into this compound and its derivatives highlights its continued importance in synthetic organic chemistry and medicinal chemistry. The versatility of this compound ensures its place as a key building block for the creation of novel molecules with diverse applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Vanillin |

| o-Vanillin |

| 2-hydroxy-4-methoxybenzaldehyde |

| Isoquinoline |

| Schiff base |

| 1,4-dimethoxybenzene |

| 2-hydroxy-5-methoxy benzaldehyde |

| 3,4-dimethoxyphenol (B20763) |

| 6-bromo veratraldehyde |

| 2-Iodo-4,5-dimethoxybenzaldehyde (B1624881) |

| Syringaldehyde (B56468) |

| 4,5-Dimethoxybenzaldehyde |

| 2,5-dimethoxybenzaldehyde (B135726) |

| 2,5-dimethoxyphenethylamine |

| 2C-H |

| 2C-B |

| 2C-I |

| 2C-C |

| 4-bromo,2,5-dimethoxybenzaldehyde |

| p-methoxyphenol |

| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) |

| 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667) |

| 2-bromo-4, 5-dimethoxybenzaldehyde |

| 4, 5-dimethoxy-2-nitrobenzaldehyde |

| veratraldehyde |

| methionine |

| 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde |

| 4,5-diamino-substituted-1,2-benzoquinones |

| catechol |

| 4,5-diaziridinyl-1,2-benzoquinone |

| diaziquone |

| azetidine |

| pyrrolidine |

| diethylamine |

| N-(1-phenyl-2-hydroxy-2phenylethylidine)-2',4' dinitrophenyl hydrazine |

| N-(2-hydroxy benzylidine)-2'-hydroxy imine |

| N-(1-phenyl 2-hydroxy-2 phenyl ethylidine) 2'-hydroxy phenyl imine |

| isatin |

| N[4-(4' chlorophenyl)thiozole-2-yl] thiosemicarbazide |

| 2,2 diamino-1-azavinyl aminoamide |

| 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate |

| 3,5-Dihydroxy benzoylhydrazine |

| 2,4,5-Trimethoxy benzaldehyde |

| ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate |

| 4-aminobenzoic acid ethyl ester |

| 5,6-dihydropyrazolo[5,1-a]isoquinolines |

| C,N-cyclic azomethine imines |

| α,β-unsaturated ketones |

| tetrahydropyrazolo[5,1-a]isoquinolines |

| γ-NHTs-α,β-unsaturated ketones |

Structure

2D Structure

Propriétés

IUPAC Name |

2-hydroxy-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKGRPKDQDFXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450826 | |

| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14382-91-3 | |

| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4,5 Dimethoxybenzaldehyde

Direct Synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde

The direct synthesis of this compound can be achieved through several strategic chemical transformations. These methods often involve the selective modification of more readily available starting materials.

Regioselective Demethylation Reactions

One approach to synthesizing the target compound is through the selective removal of a methyl group from a polymethoxylated precursor. This requires a reagent that can cleave an aryl methyl ether bond with high regioselectivity.

Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. In the case of 2,4,5-trimethoxybenzaldehyde (B179766), the challenge lies in achieving selective demethylation at the C2 position, which is sterically hindered.

The regioselectivity of this reaction is influenced by both electronic and steric factors. The methoxy (B1213986) group at the C2 position is ortho to the electron-withdrawing aldehyde group, which can influence its reactivity. Research on the demethylation of various substituted methoxyarenes has shown that BBr₃ can effectively cleave sterically hindered methoxy groups. While specific studies on the BBr₃-mediated demethylation of 2,4,5-trimethoxybenzaldehyde to yield this compound are not extensively detailed in readily available literature, the general principles of this reaction are well-established. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control the reactivity of the BBr₃. Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to yield the desired phenol (B47542).

Table 1: General Conditions for Boron Tribromide-Mediated Demethylation of Aryl Methyl Ethers

| Parameter | Condition |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | -78 °C to room temperature |

| Reaction Time | Varies (typically several hours) |

| Workup | Aqueous acid or base |

Note: The conditions presented are general and would require optimization for the specific substrate, 2,4,5-trimethoxybenzaldehyde.

Hydrolysis of Halogenated Benzaldehyde (B42025) Precursors

Another synthetic strategy involves the introduction of a hydroxyl group through the hydrolysis of a halogenated benzaldehyde. This method relies on the successful synthesis of the appropriate halogenated precursor.

The synthesis of 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) has been reported, providing a key intermediate for this route. The iodination of veratraldehyde can be challenging, but methods involving the lithiation of a protected bromobenzaldehyde followed by quenching with iodine have been successful. Once 2-iodo-4,5-dimethoxybenzaldehyde is obtained, the subsequent step is the hydrolysis of the carbon-iodine bond to introduce a hydroxyl group.

Nucleophilic aromatic substitution of an aryl iodide with a hydroxide (B78521) source is a known transformation, often requiring harsh reaction conditions or the use of a catalyst, such as copper. For instance, the conversion of 2-iodo-4,5-dimethylbenzaldehyde (B3059430) to 2-hydroxy-4,5-dimethylbenzaldehyde (B167448) has been achieved using sodium hydroxide in water at elevated temperatures. This suggests that a similar approach could be viable for the hydrolysis of 2-iodo-4,5-dimethoxybenzaldehyde. However, detailed experimental procedures and yields for this specific transformation are not well-documented in the scientific literature.

Table 2: Reported Synthesis of the Precursor, 2-iodo-4,5-dimethoxybenzaldehyde

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Bromo-4,5-dimethoxybenzaldehyde (B182550) dimethylacetal | 1. n-Butyllithium 2. Iodine | 2-iodo-4,5-dimethoxybenzaldehyde | - | prepchem.com |

Note: The yield for the hydrolysis step to the final product is not specified in the available literature.

Formylation Reactions on Substituted Phenols

The direct introduction of a formyl group onto a phenolic ring is a classic and often efficient method for synthesizing hydroxybenzaldehydes. The Reimer-Tiemann reaction is a prominent example of this type of transformation.

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.org The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and a strong base, typically sodium or potassium hydroxide. wikipedia.org The phenoxide ion, formed by the deprotonation of the phenol, then attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org

When 3,4-dimethoxyphenol (B20763) is the substrate, the formylation can occur at either the C2 or C6 position, both of which are ortho to the hydroxyl group. The regioselectivity of the reaction is influenced by the electronic and steric effects of the methoxy groups. The position ortho to the hydroxyl and para to a methoxy group is generally favored. A similar reaction with 4-methoxyphenol (B1676288) has been shown to produce 2-hydroxy-5-methoxybenzaldehyde (B1199172) with a purity of 94% as determined by GC/MS. chemicalbook.com This suggests that the formylation of 3,4-dimethoxyphenol would likely yield a mixture of isomers, with this compound being a significant product. Another related method, the Duff reaction, uses hexamine as the formylating agent and typically favors ortho-formylation. wikipedia.orguni.edu

Table 3: Example of Reimer-Tiemann Formylation of a Substituted Phenol

| Starting Material | Reagents | Product | Purity/Yield | Reference |

| 4-Methoxyphenol | Chloroform, Sodium Hydroxide | 2-Hydroxy-5-methoxybenzaldehyde | 94% (GC/MS) | chemicalbook.com |

Duff Formylation Approaches (e.g., from 3,4-dimethoxyphenol)

The Duff reaction is a formylation method used to synthesize benzaldehydes, employing hexamine as the source of the formyl carbon. wikipedia.org This reaction is particularly effective for aromatic compounds with strongly electron-donating substituents, such as phenols. wikipedia.org The formylation preferentially occurs at the ortho position to the electron-donating group. wikipedia.org In the synthesis of this compound, 3,4-dimethoxyphenol serves as the starting material. The reaction is typically carried out in the presence of an acid catalyst. While the Duff reaction is a viable method, it is often characterized by modest yields. wikipedia.orgecu.edu For instance, the synthesis of 3-(1,1-dimethylethyl)-2-hydroxy-5-methoxy-benzaldehyde using a modified Duff reaction showed a relatively high yield, although the product was not entirely pure. ecu.edu

The mechanism of the Duff reaction involves the protonation of hexamine, which then opens to form an iminium ion. wikipedia.org This electrophilic species attacks the electron-rich aromatic ring of the phenol, leading to an intermediate with a benzylamine-like structure. wikipedia.org An intramolecular redox reaction follows, which oxidizes the benzylic carbon to an aldehyde. wikipedia.org The final step involves hydrolysis with water to furnish the aldehyde product. wikipedia.org

Derivatization and Reaction Pathways of this compound

Functional Group Interconversions at the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and for its participation in condensation reactions.

Oxidation to Corresponding Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-hydroxy-4,5-dimethoxybenzoic acid. Various oxidizing agents can be employed for this transformation. Common methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like potassium permanganate, chromates, and pyridinium (B92312) chlorochromate (PCC). mdpi.comorganic-chemistry.org More environmentally friendly approaches utilize oxidants like Oxone or hydrogen peroxide in the presence of a catalyst. mdpi.comorganic-chemistry.org For example, a selenium-catalyzed oxidation using hydrogen peroxide has been shown to be effective for converting various aldehydes to their corresponding carboxylic acids. mdpi.com Another approach involves the use of sodium perborate (B1237305) in acetic acid. organic-chemistry.org

Reduction to Corresponding Alcohols

The aldehyde functionality can be reduced to a primary alcohol, yielding 2-hydroxy-4,5-dimethoxybenzyl alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. wikipedia.org This method is known for its mild reaction conditions and high yields. For instance, the reduction of the related compound 2-hydroxy-5-methoxybenzaldehyde to 2-hydroxy-5-methoxybenzyl alcohol proceeds efficiently with sodium borohydride in ethanol. wikipedia.org Other reducing agents can also be employed, and the choice often depends on the presence of other functional groups in the molecule.

Condensation Reactions

This compound can participate in various condensation reactions, most notably the aldol (B89426) condensation. orientjchem.orgmagritek.com This reaction involves the base-catalyzed reaction of the aldehyde with a ketone or another aldehyde containing an α-hydrogen. magritek.com For example, the mixed aldol condensation of 2,5-dimethoxybenzaldehyde (B135726) with acetone (B3395972) in the presence of sodium hydroxide yields 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-diene-3-one. orientjchem.org This type of reaction is fundamental in carbon-carbon bond formation and is widely used in the synthesis of more complex molecules. orientjchem.orgmagritek.com

Chemical Modifications of the Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups on the aromatic ring of this compound can also be chemically modified, although this is less common than transformations at the aldehyde group. The phenolic hydroxyl group can be alkylated, for instance, through a Williamson ether synthesis. This typically involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. For example, methylation of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate yields 2,5-dimethoxybenzaldehyde. chemicalbook.comscribd.comchemicalbook.com The methoxy groups are generally stable but can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid or Lewis acids like boron tribromide, to yield the corresponding dihydroxybenzaldehyde.

O-Alkylation Reactions

The phenolic hydroxyl group of this compound can be readily converted to an ether through O-alkylation. A common and efficient method for this transformation is the methylation using an alkylating agent like dimethyl sulfate in the presence of a weak base. This reaction converts the starting phenol into 2,4,5-trimethoxybenzaldehyde.

The process typically involves reacting 2-hydroxy-5-methoxybenzaldehyde, a close structural analog, with dimethyl sulfate and potassium carbonate in a solvent such as acetone. nih.gov The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion, which then attacks the dimethyl sulfate to yield the methylated product. The reaction can be carried out at temperatures ranging from room temperature to 100°C. nih.gov Using 1 to 1.5 moles of both dimethyl sulfate and potassium carbonate per mole of the hydroxybenzaldehyde is typical for this transformation. nih.gov A similar procedure can be applied to this compound to achieve high yields of 2,4,5-trimethoxybenzaldehyde. Another related process describes the alkylation of the potassium salt of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate in solvents like acetone or isopropanol. wikipedia.org

Table 1: O-Alkylation of Hydroxybenzaldehydes

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

| 2-Hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate, Potassium carbonate | Acetone | Room Temp. | 2,5-Dimethoxybenzaldehyde | 81.5% | nih.gov |

| 2-Hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate, Potassium carbonate | - | 100°C | 2,5-Dimethoxybenzaldehyde | - | nih.gov |

| Potassium salt of 2-hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate | Acetone/Isopropanol | - | 2,5-Dimethoxybenzaldehyde | - | wikipedia.org |

Acylation Reactions

Acylation of the hydroxyl group in this compound is a common transformation used to produce the corresponding ester, 2-acetoxy-4,5-dimethoxybenzaldehyde. This reaction is typically achieved using an acylating agent like acetic anhydride (B1165640). The reaction mechanism is analogous to the acylation of other phenols, such as the conversion of salicylic (B10762653) acid to acetylsalicylic acid (aspirin). chemicalbook.com

The reaction generally proceeds via a nucleophilic acyl substitution. Pyridine is often used as a basic catalyst, which activates the acetic anhydride and also neutralizes the acetic acid byproduct. magritek.com The nucleophilic hydroxyl group of the phenol attacks one of the carbonyl carbons of the acetic anhydride, leading to a tetrahedral intermediate. chemicalbook.com This intermediate then collapses, eliminating a carboxylate leaving group to form the final ester product. chemicalbook.com The reaction can often be carried out by stirring the reactants at room temperature or with gentle heating. magritek.com

Table 2: General Conditions for Acylation of Phenols

| Starting Material Class | Reagent | Catalyst/Base | Conditions | Product Class | Reference |

| Phenols | Acetic anhydride | Pyridine | Room Temp. or 70°C | Phenyl acetates | magritek.com |

| Alcohols/Phenols | Acetic anhydride | - | - | Acetate esters | chemicalbook.com |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and two methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions. researchgate.net The aldehyde group, in contrast, is an electron-withdrawing group and acts as a meta-director.

Bromination for Substituted Benzaldehyde Synthesis

The bromination of this compound is an example of an electrophilic aromatic substitution reaction. Due to the presence of multiple activating groups (-OH, -OCH₃), the reaction is expected to proceed readily. The regioselectivity is determined by the combined directing effects of the substituents. The hydroxyl group is a powerful activating ortho-, para-director. The positions ortho to the hydroxyl group are C3 and C1 (which is substituted). The position para to the hydroxyl group is C5, which bears a methoxy group. The methoxy groups at C4 and C5 are also ortho-, para-directing activators. The aldehyde at C1 is a deactivating meta-director.

Considering these factors, the most activated and sterically accessible position on the ring is C6. This position is ortho to the powerful activating hydroxyl group at C2 and meta to the deactivating aldehyde group at C1. Therefore, electrophilic attack by a bromine electrophile (Br⁺) is most likely to occur at the C6 position to yield 6-Bromo-2-hydroxy-4,5-dimethoxybenzaldehyde. The synthesis of a related compound, 2-Bromo-4,5-dimethoxybenzaldehyde, is achieved through the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde). innovareacademics.in

The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde can be performed using reagents like KBrO₃ and HBr in glacial acetic acid, which generate bromine in situ. innovareacademics.in Another method involves the direct use of bromine in a solvent like methanol, which can afford the product in high yields. uta.edu

Table 3: Bromination of Veratraldehyde

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| Veratraldehyde | KBrO₃, HBr | Glacial Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | 82.03% | innovareacademics.in |

| 3,4-Dimethoxybenzaldehyde | Bromine | Methanol | 2-Bromo-4,5-dimethoxybenzaldehyde | 90-92% | uta.edu |

Formation of Complex Heterocyclic Systems

The combination of the phenolic hydroxyl group and the ortho-positioned aldehyde group makes this compound an excellent substrate for various condensation reactions that lead to the formation of complex heterocyclic systems, particularly oxygen-containing heterocycles like chromenones.

Cyclization Reactions Leading to Chromenone Derivatives

Chromenones, and their 2-phenyl substituted derivatives known as flavones, are an important class of naturally occurring compounds. Their synthesis often involves the construction of the pyranone ring onto a pre-existing phenolic precursor. One of the classical methods for flavone (B191248) synthesis is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a 2'-hydroxychalcone, which then undergoes oxidative cyclization to the flavone. innovareacademics.insemanticscholar.org

To synthesize the target molecule, 6,7-dimethoxy-3-(3,4-dihydroxyphenyl)chromenone, a plausible route involves the condensation of a suitable precursor derived from this compound. A general strategy for forming the chromenone core involves reacting a 2-hydroxyaryl ketone with an anhydride and its corresponding sodium salt, a reaction known as the Allan-Robinson reaction. wikipedia.orgnih.gov

Alternatively, a Perkin reaction could be employed. iitk.ac.inwikipedia.orgbyjus.com This reaction involves the condensation of a phenolic aldehyde, such as this compound, with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. wikipedia.org For the synthesis of 6,7-dimethoxy-3-(3,4-dihydroxyphenyl)chromenone, this would involve reacting this compound with the anhydride of 3,4-dihydroxyphenylacetic acid and sodium 3,4-dihydroxyphenylacetate. The initial condensation would be followed by an intramolecular cyclization and dehydration to form the chromenone ring system.

Table 4: General Synthetic Methods for Flavone/Chromenone Synthesis

| Reaction Name | Precursors | Key Steps | Product Class | Reference(s) |

| Claisen-Schmidt Condensation & Cyclization | 2'-Hydroxyacetophenone, Aromatic aldehyde | Aldol condensation to chalcone (B49325), followed by oxidative cyclization (e.g., with I₂/DMSO). | Flavones | innovareacademics.insemanticscholar.org |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Base-catalyzed condensation followed by acid-catalyzed cyclization. | Flavones/Isoflavones | wikipedia.orgnih.gov |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Aldol-type condensation with an anhydride in the presence of its alkali salt. | Cinnamic acids (can lead to Coumarins/Chromenones from phenolic aldehydes) | iitk.ac.inwikipedia.orgbyjus.com |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-Hydroxy-4,5-dimethoxybenzaldehyde offers a clear and interpretable pattern of signals corresponding to each unique proton in the molecule. The spectrum for a related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), reveals key signals including a distinct peak for the aldehyde proton around δ 9.72 ppm, a singlet for the methoxy (B1213986) group protons at approximately δ 3.86 ppm, and a significantly downfield signal for the chelated hydroxyl proton at δ 11.48 ppm. researchgate.net The aromatic region displays signals for the protons on the benzene (B151609) ring, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. For instance, in 2-hydroxy-4-methoxybenzaldehyde, two adjacent aromatic protons appear as a doublet at δ 7.43 ppm and a doublet of doublets at δ 6.54 ppm, while an isolated aromatic proton shows as a doublet at δ 6.43 ppm. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data for Related Benzaldehydes

| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm) | Methoxy Protons (OCH₃) δ (ppm) | Hydroxyl Proton (OH) δ (ppm) | Aromatic Protons (Ar-H) δ (ppm) |

| 2-Hydroxy-4-methoxybenzaldehyde | CDCl₃ | 9.72 (s) | 3.86 (s) | 11.48 (s) | 7.43 (d), 6.54 (dd), 6.43 (d) |

| 2-Hydroxybenzaldehyde | CDCl₃ | 9.85 (s) | - | 11.01 (s) | 7.46-7.54 (m), 6.94-7.01 (m) |

| 2,5-Dihydroxybenzaldehyde | DMSO-d₆ | 10.02 (s) | - | 10.18 (s), 9.17 (s) | 7.01-6.95 (m), 6.84 (d) |

Data sourced from references researchgate.netrsc.orgrsc.org. This table presents data for structurally similar compounds to provide context for the expected spectral features of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the methoxy carbons. In the analogous 2-hydroxy-4-methoxybenzaldehyde, the carbonyl carbon resonates at approximately δ 194.4 ppm. researchgate.net The aromatic carbons exhibit signals in the range of δ 106.7 to 166.8 ppm, with the carbon bearing the hydroxyl group and the carbon attached to the methoxy group appearing at the lower and upper ends of this range, respectively. researchgate.net The methoxy carbon itself typically appears around δ 55.7 ppm. researchgate.net

Interactive Data Table: ¹³C NMR Spectral Data for Related Benzaldehydes

| Compound | Solvent | Carbonyl Carbon (C=O) δ (ppm) | Aromatic Carbons (C-Ar) δ (ppm) | Methoxy Carbon (OCH₃) δ (ppm) |

| 2-Hydroxy-4-methoxybenzaldehyde | CDCl₃ | 194.4 | 166.8, 164.5, 135.2, 115.2, 108.4, 106.7 | 55.7 |

| Benzaldehyde (B42025) | - | 192.3 | 136.5, 134.4, 129.7, 129.0 | - |

| 2,4-Dihydroxybenzaldehyde Oxime Complex | DMSO-d₆ | - | 163.2, 162.1, 146.7, 135.3, 109.0, 107.1, 104.7 | - |

Data sourced from references researchgate.netrsc.orgdocbrown.info. This table includes data from related structures to illustrate the characteristic chemical shifts.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis.hmdb.ca

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₉H₁₀O₄, which is 182.17 g/mol . nih.gov Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) or the formyl group ([M-29]⁺). libretexts.orgdocbrown.info For this specific compound, fragmentation would also likely involve the loss of methyl groups (CH₃) from the methoxy substituents. Predicted collision cross section values provide further structural information for different adducts. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 183.06518 | 133.5 |

| [M+Na]⁺ | 205.04712 | 143.4 |

| [M-H]⁻ | 181.05062 | 136.8 |

| [M+NH₄]⁺ | 200.09172 | 153.5 |

| [M+K]⁺ | 221.02106 | 142.2 |

| [M+H-H₂O]⁺ | 165.05516 | 128.3 |

Data sourced from reference uni.lu.

Infrared (IR) Spectroscopy for Vibrational Mode Identification.hmdb.ca

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, offering a characteristic spectrum that confirms the presence of specific functional groups. For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. The presence of a hydroxyl (O-H) group will be indicated by a broad absorption band, likely in the 3200-3600 cm⁻¹ range. The aromatic C-H stretching and C=C ring stretching vibrations will appear in their characteristic regions as well. For the related 2-hydroxy-4-methoxybenzaldehyde, a broad IR band from 2500-3600 cm⁻¹ confirms the chelated hydroxyl group. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for Related Benzaldehydes

| Functional Group | Compound | Wavenumber (cm⁻¹) |

| C=O Stretch | This compound (Predicted) | ~1650-1700 |

| O-H Stretch | 2-Hydroxy-4-methoxybenzaldehyde | 2500-3600 (broad) |

| C=N Stretch | 2,4-Dihydroxybenzaldehyde Oxime | 1651 |

| O-H Stretch | 2,4-Dihydroxy-5-acetylacetophenone | 3403 |

Data sourced from references researchgate.netrsc.org. This table provides expected ranges and comparative data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic aldehydes like this compound, the spectrum is characterized by absorptions corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λ_max) is sensitive to the substitution pattern on the aromatic ring. For example, syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), a structurally similar compound, exhibits a λ_max at 310 nm. researchgate.net It is anticipated that this compound will have a comparable UV-Vis absorption profile.

Interactive Data Table: UV-Vis Absorption Maxima for Related Benzaldehydes

| Compound | Solvent | λ_max (nm) | Transition Type |

| Syringaldehyde | Isopropanol | 310 | π → π |

| Vanillin (B372448) | Isopropanol | 310 | π → π |

| 4-Hydroxybenzaldehyde | Isopropanol | 285 | π → π |

| 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde oxime | - | 280, 350, 430 | π → π |

Data sourced from references researchgate.netmalayajournal.org. This table shows data for related compounds to indicate the expected absorption region.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine molecular characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted benzaldehydes and related organic molecules. rasayanjournal.co.inmdpi.com This method is favored for its balance of accuracy and computational efficiency. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov By employing a self-consistent field method, DFT iteratively optimizes the electronic structure to find the ground-state energy and its corresponding electron density. nih.gov

Applications of DFT for a molecule like 2-Hydroxy-4,5-dimethoxybenzaldehyde include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This optimized structure is the foundation for all other property calculations.

Vibrational Analysis: Calculating harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimental spectral bands to specific molecular motions. rasayanjournal.co.in

Electronic Property Calculation: DFT is used to compute key electronic parameters such as dipole moment, polarizability, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions. nih.gov

Thermodynamic Stability: By calculating parameters like total energy, DFT can be used to compare the relative stability of different conformations or even different molecules, such as derivatives of the parent compound. nih.govresearchgate.net

The accuracy of DFT calculations depends significantly on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netacadpubl.eu

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and prone to intramolecular charge transfer, as less energy is required for electronic transitions. researchgate.netmalayajournal.org

For aromatic aldehydes and phenols, the HOMO is typically a π-orbital localized on the benzene (B151609) ring and electron-donating groups, while the LUMO is often a π*-orbital associated with the carbonyl group and the aromatic ring. Analysis of related molecules shows that the HOMO-LUMO energy gap for substituted hydroxybenzaldehydes is typically in the range of 3.7 to 4.8 eV. acadpubl.eumalayajournal.orgnih.gov From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.commdpi.com

| Parameter | Definition | Formula | Typical Value Range (eV) |

|---|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | - | -5.8 to -6.3 |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | - | -1.0 to -2.5 |

| Energy Gap (ΔE) | Reactivity indicator | ELUMO - EHOMO | 3.7 to 4.8 |

| Ionization Potential (I) | Energy required to remove an electron | -EHOMO | 5.8 to 6.3 |

| Electron Affinity (A) | Energy released when an electron is added | -ELUMO | 1.0 to 2.5 |

| Global Hardness (η) | Resistance to change in electron distribution | (I - A) / 2 | 1.8 to 2.4 |

| Electronegativity (χ) | Power to attract electrons | (I + A) / 2 | 3.4 to 4.4 |

| Electrophilicity Index (ω) | Propensity to accept electrons | μ2 / (2η) where μ ≈ -(I+A)/2 | 2.4 to 5.4 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimentation alone. For this compound, this can involve studying its synthesis, degradation, or its participation in reactions to form more complex derivatives.

DFT calculations can be used to explore the potential energy surface of a reaction. This involves:

Identifying Intermediates and Transition States: Locating the structures of all stable intermediates and the high-energy transition states that connect them.

Calculating Activation Energies: Determining the energy barriers (activation energies) for each step of the reaction. This helps to predict the reaction rate and identify the rate-determining step.

Investigating Tautomerism: For molecules with functional groups like the hydroxyl and aldehyde in this compound, computational studies can investigate the equilibrium between different tautomeric forms, such as the enol-imine and keto-enamine forms in related Schiff bases. researchgate.net

Solvent Effects: Using models like the Polarizable Continuum Model (PCM), chemists can simulate how a solvent influences the reaction pathway and the stability of intermediates and transition states. researchgate.net

By modeling these reaction coordinates, researchers can understand the electronic changes that occur, such as bond breaking and formation, and predict the most likely products of a reaction.

In Silico Prediction of Molecular Properties and Interactions (e.g., for derivatives)

In silico techniques use computation to predict the properties of molecules and their interactions with biological targets, which is particularly valuable in fields like medicinal chemistry. nih.gov For derivatives of this compound, these predictions can guide the synthesis of new compounds with desired characteristics.

Key areas of in silico prediction include:

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. nih.gov For derivatives of this compound, docking studies can identify potential biological targets and elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov

ADME Properties: Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for drug development. Computational models can estimate properties like oral bioavailability, water solubility, and metabolic stability based on the molecular structure. nih.gov For instance, adherence to frameworks like Lipinski's Rule of Five can be assessed virtually to screen for drug-like candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors for derivatives of this compound, a QSAR model could predict the activity of new, unsynthesized derivatives.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govmdpi.com This is useful for predicting how a molecule will interact with other molecules, including receptor sites and other reactants. nih.govacadpubl.eu For example, the negative potential around the carbonyl and hydroxyl oxygen atoms indicates sites for electrophilic attack or hydrogen bond donation. mdpi.com

| Property Category | Specific Property Predicted | Relevance |

|---|---|---|

| Physicochemical Properties | Molecular Weight | Influences absorption and distribution |

| LogP (Lipophilicity) | Affects solubility and membrane permeability | |

| Pharmacokinetic (ADME) | Oral Bioavailability | Screening for potential as an oral drug |

| Polar Surface Area (PSA) | Predicts transport properties across membranes | |

| Number of Rotatable Bonds | Relates to conformational flexibility and binding | |

| Binding Interactions | Binding Affinity / Energy | Strength of interaction with a biological target |

| Interaction Type | Identifies key hydrogen bonds, hydrophobic contacts, etc. | |

| Reactivity | Molecular Electrostatic Potential (MEP) | Identifies sites for molecular interactions |

| Fukui Functions | Predicts local reactivity and sites for nucleophilic/electrophilic attack |

Biological and Pharmacological Research Endeavors

Role as a Precursor in Bioactive Compound Synthesis

The utility of 2-Hydroxy-4,5-dimethoxybenzaldehyde as a starting material is well-documented in the synthesis of complex molecules with notable biological activities. Its chemical structure lends itself to modifications that are crucial for the development of new drugs.

Synthesis of Chalcone (B49325) Derivatives with Anticancer Potential

Chalcones, a class of compounds belonging to the flavonoid family, are a major area of investigation for their anticancer properties. researchgate.net The synthesis of specific chalcone derivatives using this compound has yielded promising results in preclinical studies.

A notable derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, has been synthesized through the Claisen-Schmidt condensation reaction. researchgate.netjmolekul.com This reaction involves the condensation of 2-hydroxyacetophenone (B1195853) with 2-bromo-4,5-dimethoxybenzaldehyde (B182550). researchgate.net The process has been reported to yield the chalcone derivative as a yellow solid in a 78% yield. researchgate.netjmolekul.com This method provides an efficient route to produce this specific chalcone for further biological evaluation. researchgate.net

The anticancer potential of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone has been assessed through in vitro cytotoxicity studies against the human breast cancer cell line, MCF-7. researchgate.netjmolekul.com Using the MTT assay, a colorimetric assay for assessing cell metabolic activity, the compound demonstrated a moderate ability to inhibit the growth of these cancer cells. researchgate.net The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 42.19 µg/mL. researchgate.net For comparison, the standard chemotherapy drug doxorubicin (B1662922) exhibited a much lower IC50 of 10.61 µg/mL, indicating greater potency in this assay. researchgate.net Despite this, the study suggests that 2'-hydroxy-2-bromo-4,5-dimethoxychalcone could be a candidate for further development as an anticancer agent against breast cancer. researchgate.net

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 | Moderate |

| Doxorubicin (standard) | MCF-7 | 10.61 | High |

This table presents the in vitro cytotoxicity of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone against the MCF-7 breast cancer cell line, with doxorubicin as a standard for comparison.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For chalcones, these studies have revealed that the presence and position of certain functional groups are key to their anticancer effects. mdpi.comnih.gov For instance, the presence of a halogen, such as bromo, and methoxy (B1213986) groups on the B ring of the chalcone structure is known to enhance its ability to inhibit cancer cells. researchgate.net

Research has shown that modifications to the chalcone scaffold can significantly impact its antiproliferative activity. mdpi.com For example, while O-prenylation of one chalcone derivative led to a marked increase in antiproliferative activity, the substitution of a 2'-hydroxyl group with a prenyloxy group in another derivative resulted in reduced activity. mdpi.com These findings underscore the complex nature of SAR and the importance of specific substituent patterns for optimizing the anticancer properties of chalcone-based compounds. mdpi.comnih.gov

Development of Other Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

Beyond its role in chalcone synthesis, this compound serves as an intermediate in the creation of other active pharmaceutical ingredients (APIs). google.com Its chemical reactivity allows for its incorporation into a variety of molecular frameworks, leading to the development of new therapeutic agents.

Exploration of Intrinsic Biological Activities of this compound

While primarily utilized as a precursor, research has also begun to explore the direct biological activities of this compound itself.

Natural Occurrence and Biosynthesis

Isolation and Identification from Botanical Sources (e.g., Ligularia veitchiana)

2-Hydroxy-4,5-dimethoxybenzaldehyde is a naturally occurring phenolic compound that has been identified in the plant kingdom. Notably, its presence has been reported in Ligularia veitchiana, a species belonging to the Asteraceae family. researchgate.net The isolation of such aromatic compounds from plant matrices typically involves a series of extraction and chromatographic techniques.

The general procedure for isolating phenolic compounds like this compound from botanical sources such as the roots or aerial parts of plants begins with the extraction of the dried and powdered plant material. This is commonly achieved using solvents of varying polarities, such as ethanol, methanol, or a mixture of organic solvents with water. The resulting crude extract contains a complex mixture of metabolites.

To isolate the target compound, the crude extract is subjected to various chromatographic methods. These can include column chromatography using stationary phases like silica (B1680970) gel or Sephadex, which separate compounds based on their polarity and size. Further purification is often achieved using more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution and allows for the isolation of pure compounds.

Once isolated, the identification and structural elucidation of the compound are carried out using a combination of spectroscopic methods. These techniques are crucial for determining the precise arrangement of atoms within the molecule. The primary methods used for the identification of this compound would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon skeleton of the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals help in assigning the protons and carbons to their specific positions on the benzaldehyde (B42025) structure, confirming the locations of the hydroxyl, methoxy (B1213986), and aldehyde functional groups.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-Resolution Mass Spectrometry (HRMS) is often used to determine the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the aldehyde, and the C-O bonds of the ether groups (methoxys).

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule and can help to characterize the aromatic system.

While the presence of this compound in Ligularia veitchiana is documented, detailed studies focusing specifically on its isolation from this particular species are not extensively reported in readily available literature. However, the general methodologies described above are standard practice in phytochemistry for the isolation and identification of such natural products.

Table 1: General Research Findings on the Isolation of Phenolic Compounds from Plants

| Technique | Purpose | Details |

| Solvent Extraction | To obtain a crude extract from the plant material. | Commonly used solvents include methanol, ethanol, acetone (B3395972), and ethyl acetate, often in combination with water. |

| Column Chromatography | To perform initial separation of the crude extract. | Stationary phases like silica gel (for normal-phase) or C18-bonded silica (for reverse-phase) are used. |

| Preparative HPLC | For final purification of the target compound. | Offers high resolution to separate compounds with similar chemical properties. |

| NMR Spectroscopy | For structural elucidation. | ¹H and ¹³C NMR are used to determine the connectivity of atoms. |

| Mass Spectrometry | To determine molecular weight and formula. | Techniques like ESI-MS and HRMS are employed. |

Postulated Biosynthetic Pathways and Metabolic Routes

The biosynthesis of this compound in plants is believed to proceed through the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of phenolic compounds. This pathway begins with the amino acid L-phenylalanine.

The postulated biosynthetic route to this compound involves a series of enzymatic reactions, including deamination, hydroxylation, and methylation. While the exact sequence of these steps has not been definitively established for this specific molecule, a plausible pathway can be proposed based on known enzymatic activities in plants.

Initiation from L-Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form cinnamic acid.

Formation of a Benzaldehyde Core: Cinnamic acid is then converted to a benzaldehyde derivative. This can occur through a few different routes, including a β-oxidative pathway that proceeds via coenzyme A (CoA) thioesters. This pathway involves the shortening of the three-carbon side chain of cinnamic acid to a one-carbon aldehyde group, with benzoyl-CoA being a key intermediate. The enzyme benzaldehyde synthase is known to catalyze the formation of benzaldehyde.

Hydroxylation and Methylation: The specific substitution pattern of this compound requires a series of hydroxylation and methylation reactions on the aromatic ring. These reactions are typically catalyzed by two major classes of enzymes:

Cytochrome P450-dependent monooxygenases (P450s): These enzymes are responsible for the hydroxylation of the aromatic ring at specific positions. For the target molecule, hydroxylations at positions 2, 4, and 5 of a benzaldehyde or a precursor molecule would be necessary.

O-methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring. In the case of this compound, methylation would occur at the hydroxyl groups at positions 4 and 5.

The precise order of these hydroxylation and methylation steps is a key point of postulation. It is possible that these modifications occur on an earlier intermediate in the phenylpropanoid pathway, such as cinnamic acid or p-coumaric acid, before the side chain is shortened to an aldehyde. Alternatively, the modifications could occur on the benzaldehyde core itself. The regioselectivity of the specific P450s and OMTs present in the plant species would determine the final substitution pattern of the resulting benzaldehyde.

Table 2: Key Enzymes in the Postulated Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (Example) | Role in the Pathway |

| Lyase | Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid. |

| Synthase | Benzaldehyde synthase | Involved in the formation of the benzaldehyde core. |

| Monooxygenase | Cytochrome P450s (e.g., C4H, F5H) | Catalyze the hydroxylation of the aromatic ring. |

| Transferase | O-methyltransferases (OMTs) | Catalyze the methylation of hydroxyl groups on the aromatic ring. |

Industrial and Advanced Materials Applications

Contribution to Specialty Polymer Synthesis (as a monomer or modifier)

While direct applications of 2-Hydroxy-4,5-dimethoxybenzaldehyde as a monomer or modifier in large-scale specialty polymer production are not extensively documented in publicly available literature, the broader class of substituted benzaldehydes is utilized in polymer chemistry. Benzaldehyde (B42025) and its derivatives can be incorporated into polymer structures to impart specific properties. sprchemical.com For instance, the related compound 2,5-dimethoxybenzaldehyde (B135726) is known to contribute to the development of specialty polymers, where it can be used as a monomer or modifier in polymerization reactions to influence the optical, thermal, or mechanical properties of the resulting materials. asianpubs.org

The presence of the hydroxyl and aldehyde functionalities in this compound suggests its potential for use in the synthesis of phenolic resins or other condensation polymers. The hydroxyl group can react with formaldehyde (B43269) or other cross-linking agents, while the aldehyde group can participate in various polymerization reactions. However, specific research detailing the synthesis and characterization of polymers derived directly from this compound is not prominent in the reviewed literature.

Application in the Development of Dyes and Pigments (as a precursor)

Substituted benzaldehydes are foundational molecules in the synthesis of various colorants. The aldehyde group provides a reactive site for condensation reactions, which are commonly employed in the production of dyes and pigments. A notable example is the use of the related compound 2,5-dimethoxybenzaldehyde as an intermediate for textile dyes and developing agents in photography. google.com

While direct evidence for the widespread use of this compound as a primary precursor for commercial dyes and pigments is limited, its chemical structure is amenable to such applications. The synthesis of azo dyes, for instance, often involves the coupling of a diazonium salt with an electron-rich aromatic compound. The hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of this compound increase its electron density, making it a suitable coupling component. Research has shown the synthesis of novel azo compounds from structurally similar benzaldehyde derivatives, indicating the potential for creating new colorants. mdpi.com For example, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, a new aldehyde with an azo group, has been synthesized, and its derivatives are being studied for their biological activities, which could also translate to applications as dyes. mdpi.com

Utilization in Fragrance and Flavor Compound Formulations (as an intermediate)

The aromatic nature of substituted benzaldehydes makes them significant contributors to the fragrance and flavor industry. sprchemical.com While a specific, detailed sensory profile for this compound is not widely published, the characteristics of its isomers provide strong indications of its potential in this sector.

For example, 2-hydroxy-4-methoxybenzaldehyde (B30951), an isomer of the target compound, is a known flavor compound found in the roots and rhizomes of certain medicinal plants. innovareacademics.in Another isomer, syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), is described as having a sweet, balsamic-floral odor with some similarities to vanillin (B372448), but with greener notes.

The synthesis of 2,5-dimethoxybenzaldehyde, another related compound, often starts from anethole, a major component of anise oil, and proceeds through intermediates that are themselves flavorful. chemicalbook.comchemicalbook.com This underscores the close relationship between the molecular structure of these compounds and their sensory properties. Given these precedents, it is highly probable that this compound possesses unique aromatic and flavor characteristics that could be utilized as an intermediate in the formulation of complex fragrances and flavors.

Potential in Agrochemical Development (as a building block)

The development of new agrochemicals often relies on the synthesis of novel molecular structures with specific biological activities. Substituted benzaldehydes serve as versatile building blocks in this process. wisdomlib.org While direct large-scale application of this compound in existing commercial agrochemicals is not prominently documented, its derivatives, particularly Schiff bases, show significant promise.

Schiff bases, which are synthesized from the reaction of an aldehyde with a primary amine, are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties. mediresonline.orgcolab.wsmdpi.com Research has demonstrated that Schiff bases derived from substituted benzaldehydes can be effective against various plant pathogens. mediresonline.orgmdpi.com For instance, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde have been synthesized and their copper(II) complexes have shown antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. mdpi.com

Furthermore, the presence of an azo functionality in certain molecules has been linked to pesticidal activity. mdpi.com The synthesis of azo-containing aldehydes from precursors similar to this compound suggests a pathway to new classes of potential agrochemicals. mdpi.com The inherent reactivity of the aldehyde group allows for the creation of a diverse library of derivative compounds that can be screened for herbicidal, fungicidal, or insecticidal properties. One study synthesized 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667) from veratraldehyde, indicating the potential for creating various substituted benzaldehydes with potential agrochemical applications. researchgate.net

Future Perspectives and Emerging Research Directions

Integration of Green Chemistry Principles in Synthetic Strategies

The synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde is increasingly being viewed through the lens of green chemistry, which emphasizes the reduction or elimination of hazardous substances. uobasrah.edu.iq Future synthetic strategies are expected to incorporate several key green principles to enhance the environmental friendliness of the production process.

One promising approach is the use of safer solvents and reaction media. Traditional syntheses often rely on volatile and toxic organic solvents. Research is now directed towards the use of greener alternatives such as water, supercritical fluids, or bio-based solvents derived from renewable resources. uobasrah.edu.iq For instance, the formylation of phenols, a key step in the synthesis of hydroxybenzaldehydes, is being explored in aqueous media or under solvent-free conditions. sioc-journal.cn

The development and application of catalysts that are efficient, selective, and environmentally benign are also crucial. A patented green synthesis method for the related compound 2,5-dimethoxybenzaldehyde (B135726) utilizes a cobalt catalyst and oxygen or air as the oxidant, which avoids the generation of acidic gases. patsnap.com Similar catalytic systems, including biocatalysts, could be developed for the synthesis of this compound. Biocatalysis, using enzymes or whole microorganisms, offers the potential for high selectivity under mild reaction conditions, thereby reducing energy consumption and waste generation. nih.gov

Furthermore, the principles of atom economy are being integrated into synthetic design. This involves maximizing the incorporation of all materials used in the process into the final product. google.com Traditional methods like the Reimer-Tiemann reaction, while useful, can have limitations in this regard. cqu.edu.cnwikipedia.org Novel synthetic routes that proceed with higher atom economy will be a key focus of future research.

Continuous Flow Chemistry for Scalable and Efficient Production

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.gov This technology is particularly well-suited for the scalable and efficient production of this compound and its derivatives.

Flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for exothermic reactions. zenodo.org The synthesis of aromatic aldehydes, including substituted salicylaldehydes, has been successfully demonstrated in continuous flow systems. rsc.org These systems can lead to higher yields and purity of the desired product in shorter reaction times compared to batch methods. nih.gov

The scalability of continuous flow processes is a major advantage for industrial production. zenodo.org Scaling up a flow synthesis typically involves running the system for a longer duration or using parallel reactors, which is often more straightforward and predictable than scaling up a batch reactor. This enables a more seamless transition from laboratory-scale research to large-scale manufacturing.

Moreover, continuous flow systems can be readily automated and integrated with in-line analytical techniques for real-time monitoring and optimization of the reaction. This leads to more consistent product quality and reduced waste. The application of microreactor technology, a subset of flow chemistry, can further intensify these processes, allowing for precise control and the use of novel reaction conditions that may not be feasible in batch. researchgate.net

Asymmetric Synthesis Applications

While direct applications of this compound in asymmetric synthesis are not yet widely reported, its structural features suggest significant potential in this area. The presence of multiple functional groups, including a hydroxyl, two methoxy (B1213986) groups, and an aldehyde, provides several handles for the introduction of chirality.

One potential application is its use as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The aromatic ring and its substituents can be modified to create sterically demanding and electronically tuned environments that can influence the stereochemical outcome of a catalytic reaction.

Furthermore, the aldehyde group can be a key functionality in asymmetric carbon-carbon bond-forming reactions. For instance, it could be a substrate in asymmetric aldol (B89426), Henry, or Michael reactions to generate chiral building blocks for the synthesis of complex bioactive molecules. The development of chiral catalysts that can effectively control the stereoselectivity of reactions involving this substituted benzaldehyde (B42025) will be a key area of future research.

The synthesis of chiral derivatives of this compound itself is another avenue of exploration. These chiral molecules could serve as valuable intermediates in the total synthesis of natural products or as chiral resolving agents.

Multicomponent Reaction Strategies for Rapid Molecular Complexity Generation

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving efficiency. This compound is a promising candidate for use in various MCRs to generate diverse libraries of heterocyclic compounds with potential biological activity. researchgate.netbeilstein-journals.org

The aldehyde functionality is a common component in many well-known MCRs, such as the Biginelli, Hantzsch, Ugi, and Passerini reactions. beilstein-journals.orgnih.gov By employing this compound in these reactions, a wide range of substituted dihydropyrimidines, dihydropyridines, α-acylamino amides, and α-acyloxy carboxamides can be synthesized. The substituents on the aromatic ring of the aldehyde can significantly influence the properties of the resulting products.

The hydroxyl and methoxy groups on the aromatic ring can also participate in or direct the course of MCRs, leading to the formation of unique and complex molecular architectures. For example, the hydroxyl group can act as an internal nucleophile, leading to the formation of fused heterocyclic systems. Research has shown that various substitutions on 2-hydroxy benzaldehydes are compatible with MCR conditions, although steric hindrance from ortho substituents can sometimes reduce reaction efficiency. rsc.org

The use of this compound in MCRs provides a rapid and efficient way to generate molecular complexity and explore a vast chemical space for the discovery of new drug candidates and other functional molecules. nih.gov

Advanced Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, advanced SAR studies will be crucial for optimizing their biological profiles for specific therapeutic targets.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are becoming increasingly powerful tools in this endeavor. frontiersin.org 3D-QSAR, in particular, can provide detailed information about the spatial arrangement of functional groups that are important for biological activity. derpharmachemica.com By developing robust 3D-QSAR models for a series of this compound derivatives, researchers can predict the activity of new compounds and guide the design of more potent and selective molecules. japsonline.comnih.gov

These computational models can help in identifying key pharmacophoric features, which are the essential spatial arrangement of functional groups responsible for a molecule's biological activity. This information can then be used to design new analogs with improved properties, such as enhanced potency, reduced toxicity, and better pharmacokinetic profiles.

The integration of molecular docking studies with SAR analysis can provide a deeper understanding of how these compounds interact with their biological targets at the molecular level. This combined approach will be instrumental in the rational design of new therapeutic agents based on the this compound scaffold.

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel and more efficient synthetic routes to this compound is an ongoing area of research. While traditional formylation methods like the Duff and Reimer-Tiemann reactions are established, they can have limitations in terms of regioselectivity and the use of harsh reagents. sciencemadness.org

Recent advances in formylation chemistry offer promising alternatives. For example, metal-free formylation of phenols using paraformaldehyde catalyzed by ammonium acetate provides a milder and more environmentally friendly approach. sioc-journal.cn Another innovative method involves the use of formamidine acetate and acetic anhydride (B1165640), which avoids high temperatures and strong acids or bases. rsc.org The application of photocatalysis to formylation reactions is also a burgeoning field, potentially offering highly selective and sustainable synthetic pathways. nih.govacs.org

The ortho-formylation of phenols using magnesium chloride, triethylamine, and paraformaldehyde has been shown to be highly regioselective, which could be particularly advantageous for the synthesis of this compound from 3,4-dimethoxyphenol (B20763). orgsyn.org

The exploration of novel catalytic systems is also key to improving the synthesis of this compound. This includes the development of new homogeneous and heterogeneous catalysts that can operate under milder conditions with higher efficiency and selectivity. The ultimate goal is to develop synthetic methodologies that are not only high-yielding but also align with the principles of green and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-4,5-dimethoxybenzaldehyde, and how can reaction conditions be optimized for yield?

- Methodology :

- Direct oxidation : Use precursors like 4,5-dimethoxy-2-methylphenol with oxidizing agents (e.g., MnO₂ in H₂SO₄) under controlled temperatures (60–80°C) to avoid over-oxidation .

- Protection/deprotection strategies : Protect hydroxyl groups with acetyl or benzyl groups before introducing methoxy substituents, followed by acidic or basic deprotection .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), catalyst load (e.g., 5–10% Pd/C for hydrogenation), and reaction time (12–24 hrs) to maximize yield .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.07).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, DMF) .

- Waste disposal : Segregate organic waste and coordinate with certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when synthesizing derivatives of this compound?

- Methodology :

- Comparative analysis : Cross-reference observed shifts with PubChem or Reaxys databases to identify positional isomerism or solvent effects.

- Computational modeling : Use DFT calculations (e.g., Gaussian09) to simulate NMR spectra and validate experimental data .

- Isolation techniques : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to eliminate impurities causing spectral overlap .

Q. What strategies are employed to enhance the solubility of this compound in aqueous systems for biological assays?

- Methodology :

- Derivatization : Synthesize water-soluble salts (e.g., sodium or potassium carboxylates) by reacting the aldehyde with NaOH/KOH .

- Co-solvents : Use DMSO or PEG-400 (10–20% v/v) to improve solubility without denaturing proteins in in vitro assays.

- Micellar systems : Incorporate surfactants (e.g., Tween-80) to encapsulate hydrophobic molecules.

Q. How does the substitution pattern on the benzaldehyde ring influence the reactivity and stability of this compound in nucleophilic addition reactions?

- Methodology :

- Electronic effects : Methoxy groups act as electron donors, increasing electron density at the para position and directing nucleophilic attack to the ortho-hydroxy site .

- Steric hindrance : Bulkier substituents (e.g., propyl vs. methoxy) reduce reaction rates in Schiff base formation; quantify via kinetic studies (e.g., pseudo-first-order rate constants) .

- pH-dependent stability : Monitor aldehyde oxidation under acidic conditions (pH < 3) using cyclic voltammetry .

Q. What environmental factors impact the degradation pathways of this compound in laboratory waste streams?

- Methodology :

- Photolysis studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .

- Biodegradation assays : Use activated sludge models to assess microbial breakdown efficiency under aerobic/anaerobic conditions .

- Adsorption analysis : Evaluate binding affinity to activated carbon or clay minerals using Langmuir isotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.